N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide
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Overview
Description
N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide typically involves the reaction of naphthalene derivatives with thiazole and phenyl groups under specific conditions. One common method involves the use of click chemistry, where a naphthalene-based precursor undergoes a cycloaddition reaction with azido-phenylacetamide in the presence of a copper catalyst . The reaction is carried out in a solvent mixture of t-butanol and water at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-yl-selenyl acetic acid and naphthalene-1-yl-methylene amino phenyl acetamide share structural similarities.
Thiazole derivatives: Compounds such as thiazole-2-ylidene acetamides and thiazole-4-phenyl derivatives are structurally related.
Uniqueness
N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide is unique due to its combination of a naphthalene ring, a phenyl group, and a thiazole ring, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C21H16N2OS |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(3-naphthalen-1-yl-4-phenyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C21H16N2OS/c1-15(24)22-21-23(20(14-25-21)17-9-3-2-4-10-17)19-13-7-11-16-8-5-6-12-18(16)19/h2-14H,1H3 |
InChI Key |
SMAQPHCUVUSBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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